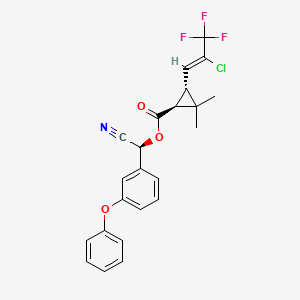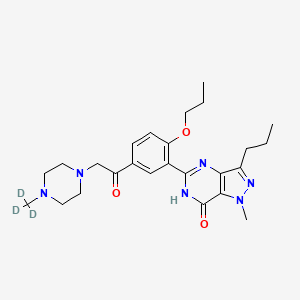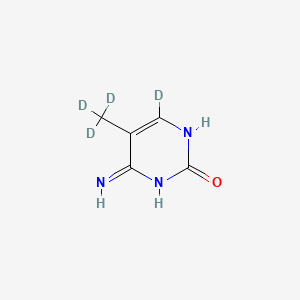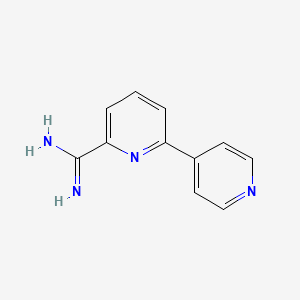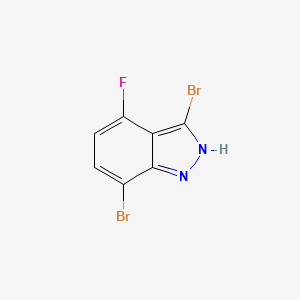
3,7-dibromo-4-fluoro-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-dibromo-4-fluoro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound adds to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dibromo-4-fluoro-2H-indazole can be achieved through various synthetic routes. One common method involves the halogenation of 2H-indazole derivatives. For example, the bromination of 4-fluoro-2H-indazole using bromine or N-bromosuccinimide (NBS) can yield this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,7-dibromo-4-fluoro-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted indazole derivatives, while oxidation reactions can produce indazole-quinones.
科学的研究の応用
3,7-dibromo-4-fluoro-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
作用機序
The mechanism of action of 3,7-dibromo-4-fluoro-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound towards its target. The exact pathways involved can vary and are often studied through molecular docking and biochemical assays .
類似化合物との比較
Similar Compounds
4-fluoro-2H-indazole: Lacks the bromine atoms, resulting in different reactivity and biological activity.
3,7-dibromo-2H-indazole: Lacks the fluorine atom, which can affect its electronic properties and interactions.
3-bromo-4-fluoro-2H-indazole: Contains only one bromine atom, leading to different substitution patterns and reactivity.
Uniqueness
3,7-dibromo-4-fluoro-2H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s potential as a versatile building block in synthetic chemistry and drug design .
特性
分子式 |
C7H3Br2FN2 |
|---|---|
分子量 |
293.92 g/mol |
IUPAC名 |
3,7-dibromo-4-fluoro-2H-indazole |
InChI |
InChI=1S/C7H3Br2FN2/c8-3-1-2-4(10)5-6(3)11-12-7(5)9/h1-2H,(H,11,12) |
InChIキー |
UIOAUGDPOLHKAS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(NN=C2C(=C1)Br)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
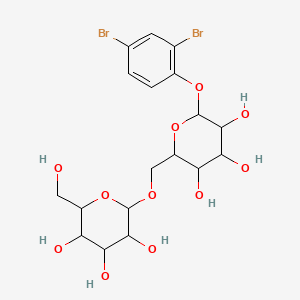
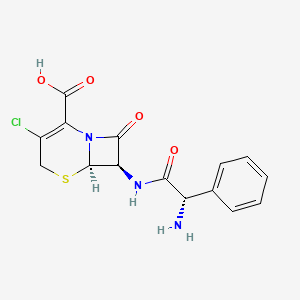
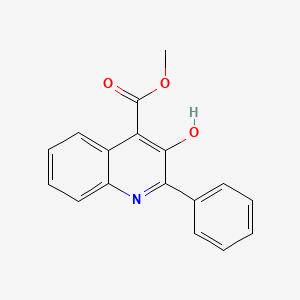



![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
